molecular formula C19H21NO4 B2578629 2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate CAS No. 1797196-30-5

2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate

Cat. No.: B2578629
CAS No.: 1797196-30-5
M. Wt: 327.38
InChI Key: SCUGBYPNAIHFJS-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a chemical compound of significant interest in specialized organic and medicinal chemistry research. It features a molecular structure incorporating both (4-methylphenyl)acetate and (4-methoxybenzyl)amide moieties, a design that suggests potential as a building block or intermediate in the synthesis of more complex molecules. Compounds with similar structural motifs, such as those featuring methoxyphenyl and acetamide groups, are frequently investigated in the development of receptor antagonists, including for targets like the bradykinin B1 receptor, which is a pathway of interest in inflammation and pain research . The specific research applications, mechanism of action, and biochemical profile of this compound are areas for ongoing scientific investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-14-3-5-15(6-4-14)11-19(22)24-13-18(21)20-12-16-7-9-17(23-2)10-8-16/h3-10H,11-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUGBYPNAIHFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate , identified by its CAS number 1797196-30-5, is a member of the class of organic compounds known for their potential biological activities. This article reviews the biological properties, including antibacterial and antifungal activities, alongside synthesis methods and structure-activity relationships (SAR).

  • Molecular Formula : C₁₉H₂₁NO₄
  • Molecular Weight : 327.4 g/mol
  • Structure : The compound features a methoxybenzyl group, which is significant for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various derivatives related to this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Staphylococcus aureus5.64 to 77.38 µM
Enterococcus faecalis8.33 to 23.15 µM

These findings suggest that modifications in the structure can enhance antibacterial efficacy, particularly through the introduction of electron-donating groups on the phenyl ring .

Antifungal Activity

The antifungal potential of this compound has also been explored, with notable activity against common fungal pathogens:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 to 78.23 µM
Fusarium oxysporum56.74 to 222.31 µM

The presence of specific functional groups appears to play a critical role in enhancing antifungal activity, indicating that structural optimization could lead to more potent antifungal agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the aromatic rings significantly influence biological activity. For example:

  • Electron-donating groups : Such as methoxy groups increase activity against both bacterial and fungal strains.
  • Hydroxyl substitutions : Improve inhibitory action against certain bacterial species by enhancing interactions with microbial targets .

Case Studies

  • Case Study on Antibacterial Efficacy : A series of experiments were conducted where various derivatives of the compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications leading to increased lipophilicity resulted in enhanced membrane penetration and antibacterial effects.
  • Fungal Resistance : A study evaluated the efficacy of the compound against resistant strains of Candida. The findings revealed that specific structural modifications could overcome resistance mechanisms, making it a candidate for further development in antifungal therapies.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells, particularly in breast and prostate cancer models. The mechanism involves the modulation of cell signaling pathways that promote cell death while inhibiting proliferation .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents. The structure-activity relationship (SAR) analysis indicates that modifications to the methoxy and methyl groups can enhance its potency .

Drug Delivery Systems

Nanoparticle Formulations
Recent advancements in drug delivery have seen the incorporation of this compound into nanoparticle formulations. These nanoparticles facilitate targeted delivery of therapeutic agents, improving bioavailability and reducing systemic toxicity. Research has demonstrated that encapsulating this compound within biodegradable polymers enhances its stability and release profile in biological systems .

Biochemical Research

Enzyme Inhibition Studies
The compound has been investigated as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting acetylcholinesterase, which is crucial for neurotransmission. This property opens avenues for research into neurodegenerative diseases such as Alzheimer's .

  • Breast Cancer Cell Line Study
    In vitro studies conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant effectiveness compared to standard chemotherapeutics .
  • Bacterial Infection Model
    A study involving Staphylococcus aureus infection in mice showed that the administration of this compound significantly reduced bacterial load and improved survival rates compared to untreated controls, highlighting its potential as an antimicrobial agent .
  • Neuroprotective Effects
    Research exploring the neuroprotective effects of this compound revealed its ability to inhibit acetylcholinesterase activity, suggesting a protective role against neurodegeneration in animal models .

Chemical Reactions Analysis

Acid- or Base-Catalyzed Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and alcohol derivatives.

Reaction ConditionsProductsNotes
1M HCl, reflux, 6h(4-Methylphenyl)acetic acid + 2-[(4-Methoxybenzyl)amino]-2-oxoethanolAcidic hydrolysis targets the ester linkage selectively .
0.5M NaOH, 60°C, 4hSodium (4-methylphenyl)acetate + 2-[(4-Methoxybenzyl)amino]-2-oxoethanolBase-mediated saponification occurs with >80% efficiency in polar solvents .
  • The 4-methoxybenzyl group stabilizes the amide moiety via resonance, reducing its susceptibility to hydrolysis under mild conditions .

  • Electron-donating substituents (e.g., methoxy) accelerate ester hydrolysis by polarizing the carbonyl group .

Nucleophilic Substitution

The α-carbonyl amide and ester groups enable nucleophilic attacks under specific conditions.

Aminolysis of the Ester Group

Reaction with primary amines (e.g., methylamine) produces amide derivatives:

Reagents/ConditionsProductsYield
Methylamine, DMF, 60°C, 12h2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetamide~65%
  • The reaction proceeds via a tetrahedral intermediate, with the methoxy group enhancing electrophilicity at the carbonyl carbon .

Redox Reactions

The compound’s carbonyl groups participate in reduction reactions:

Sodium Borohydride Reduction

Selective reduction of the α-ketoamide is observed under controlled conditions:

Reagents/ConditionsProductsNotes
NaBH₄, MeOH, 0°C, 2h2-[(4-Methoxybenzyl)amino]-2-hydroxyethyl (4-methylphenyl)acetateKetone-to-alcohol conversion .
  • Over-reduction of the amide group is avoided by low-temperature conditions .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition occurs via:

  • Cleavage of the ester group (180–220°C).

  • Degradation of the amide bond (220–260°C) .

Stability in Solvents

The compound exhibits variable stability depending on solvent polarity and pH:

SolventpHStability (25°C)Half-Life
Water7.4Moderate (amide hydrolysis)~48h
EthanolHigh>30 days
DMSOHigh>60 days
  • Aqueous instability aligns with hydrolytic susceptibility of ester and amide groups .

Hydrolytic Pathway of the Amide Group

Density functional theory (DFT) studies suggest:

  • The 4-methoxybenzyl group donates electron density via resonance, lowering the activation energy for nucleophilic attack at the amide carbonyl .

  • Base-catalyzed hydrolysis follows a Bₐc2 mechanism , forming a tetrahedral intermediate prior to C–N bond cleavage .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Aromatic Rings

4-Methoxy vs. 4-Ethoxy Groups
  • Compound: 2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate () Key Difference: Replacement of the 4-methoxy group with 4-ethoxy in the carbamoylphenyl moiety. The carbamoyl group introduces hydrogen-bonding capacity, which may improve target binding affinity .
4-Methylphenyl vs. Halogenated Aromatic Groups
  • Compound: 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate () Key Difference: Bromine substituent (electron-withdrawing) vs. methyl (electron-donating). Impact: Bromine increases molecular weight (+79.9 g/mol) and polarizability, affecting crystal packing (dihedral angle = 46.51°) and melting point (96–97°C).

Ester vs. Amide Functionalities

  • Compound: Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate () Key Difference: Ethyl ester vs. 4-methylphenyl acetate. Ethyl esters (e.g., ) are typically more labile, favoring rapid drug release .

Heterocyclic vs. Aromatic Systems

  • Compound: ETHYL 2-(3-([(4-METHOXYBENZYL)AMINO]CARBONYL)-2-PYRIDINYL)ACETATE () Key Difference: Pyridine ring vs. benzene. Impact: Pyridine’s nitrogen atom enhances dipole interactions and bioavailability. However, the target compound’s purely aromatic system may exhibit better thermal stability (e.g., higher melting point) .

Hydrazine vs. Amide Linkages

  • Compound: 2-[(2E)-2-(4-Methoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide () Key Difference: Hydrazine moiety vs. amide. Impact: Hydrazine increases reactivity, making the compound prone to oxidation and hydrolysis. The target compound’s amide group offers greater stability under physiological conditions .

Fluorinated Analogues

  • Compound: 1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate () Key Difference: Fluorine atoms on the phenyl ring. Impact: Fluorine’s electronegativity enhances binding to electron-rich targets (e.g., enzymes) but may reduce solubility. The target compound’s 4-methyl group balances lipophilicity and metabolic resistance .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Melting Point (°C) Key Properties
Target Compound 343.4* 4-Methoxybenzyl, 4-Methylphenyl Ester, Amide N/A Moderate logP, Stable hydrolysis
4-Ethoxy Analog () ~357.4 4-Ethoxyphenyl, Carbamoyl Ester, Amide, Carbamoyl N/A Higher logP, Enhanced H-bonding
Ethyl Ester () 223.2 Ethyl, 4-Methoxyphenyl Ester, Amide N/A Rapid hydrolysis, Lower stability
Bromobenzoate () 343.2 3-Bromo, 4-Methylphenyl Ester, Keto 96–97 High polarizability, Crystal stability
Fluorinated Analog () 366.3 2,6-Difluorophenyl Ester, Amide N/A Enhanced target binding, Lower solubility

*Estimated based on structural similarity to .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-[(4-Methoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via nucleophilic substitution or amidation reactions. A representative method involves reacting 4-methoxybenzylamine with an activated ester derivative (e.g., 4-methylphenylacetyl chloride) in the presence of a base like potassium carbonate in dimethylformamide (DMF) . Optimization includes controlling stoichiometry (1:1.1 molar ratio of amine to acylating agent), reaction temperature (room temperature to 60°C), and solvent polarity to minimize side reactions. Post-synthesis purification via recrystallization (ethanol as a solvent) yields >90% purity .

Q. Which analytical techniques are critical for structural elucidation, and how should data be interpreted?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming functional groups, such as the methoxy (-OCH₃) and amide (-NHCO-) moieties. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) for molecular weight validation . For crystalline samples, single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings (e.g., 86.38° between benzene rings) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical properties?

  • Answer : SCXRD data reveal C–H···O hydrogen bonds (e.g., C2–H2A···O1, 2.48 Å) and π-π stacking (centroid separation: 3.78 Å) between aromatic rings, stabilizing the crystal lattice . These interactions influence melting points (e.g., 391–392 K) and solubility profiles. Computational studies (e.g., Hirshfeld surface analysis) can quantify interaction contributions, aiding in predicting solubility in polar vs. non-polar solvents .

Q. What strategies address contradictions in synthetic yields reported across studies?

  • Answer : Yield discrepancies often arise from variations in solvent purity, reagent quality, or reaction time. For example, extended reaction times (>2 hours) may lead to hydrolysis of the ester group. Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., pH, temperature) and interactions. Comparative studies using high-purity reagents (≥99%) and inert atmospheres (N₂/Ar) reduce variability .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

  • Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes) based on hydrogen-bonding and steric complementarity. Tools like Gaussian or ORCA integrate experimental IR and NMR data to validate computational models .

Q. What environmental fate studies are relevant for this compound, and how are they designed?

  • Answer : Long-term environmental impact assessments (e.g., Project INCHEMBIOL) evaluate biodegradation, bioaccumulation, and toxicity. Laboratory-scale studies use OECD guidelines (e.g., Test No. 301 for ready biodegradability) with HPLC-MS to monitor degradation products. Ecotoxicological assays (e.g., Daphnia magna acute toxicity) determine EC₅₀ values, informing risk assessments .

Methodological Considerations

Q. How should researchers handle recrystallization to achieve high-purity samples?

  • Answer : Recrystallization from ethanol (95% v/v) at 60–70°C with slow cooling (0.5°C/min) produces needle-shaped crystals. Solvent polarity adjustments (e.g., ethanol/water mixtures) improve yield. Purity is confirmed via melting point consistency (±1°C) and HPLC (≥98% peak area) .

Q. What precautions are necessary for safe handling and storage?

  • Answer : The compound should be stored in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis. Personal protective equipment (PPE) includes nitrile gloves and fume hood use due to potential irritant properties. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

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